N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine
Description
N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine is a piperidine derivative featuring a unique substitution pattern. Its structure comprises a piperidin-4-amine core with two methyl groups at the nitrogen (N) and position 1 of the piperidine ring. Additionally, the nitrogen is substituted with an azetidin-2-ylmethyl group, introducing a strained four-membered azetidine ring.
Properties
Molecular Formula |
C11H23N3 |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
N-(azetidin-2-ylmethyl)-N,1-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C11H23N3/c1-13-7-4-11(5-8-13)14(2)9-10-3-6-12-10/h10-12H,3-9H2,1-2H3 |
InChI Key |
RTKWYAIYMQTWON-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2CCN2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine involves several steps. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Industrial production methods often utilize microwave irradiation to facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Chemical Reactions Analysis
N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The azetidine and piperidine rings in its structure allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . This interaction can lead to various biological effects, such as antimicrobial or antiviral activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Variations
The piperidin-4-amine scaffold is a common feature in medicinal chemistry. Below is a comparison of N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine with its closest analogs, focusing on substituents, molecular properties, and biological activities:
Table 1: Structural and Molecular Comparison
Key Observations:
- Biological Activity: The halogenated analog N4 demonstrated potent P. aeruginosa lipase inhibition (IC₅₀ values comparable to Bromhexine), suggesting that bulky, electronegative substituents may enhance enzyme binding . In contrast, the azetidine group’s compact size could favor interactions with targets requiring smaller substituents.
- Epigenetic Modulation : Analogs with N,1-dimethylpiperidin-4-amine substituents (e.g., R1-2 in ) showed dual activity against G9a and DNMT1 epigenetic targets, highlighting the scaffold’s versatility .
Structure-Activity Relationship (SAR) Insights
- N-Substituent Effects: Azetidinylmethyl: The azetidine ring’s strain may increase reactivity or target selectivity, though this requires experimental validation. Aryl/Heteroaryl Groups: Compounds with halogenated or nitrophenyl substituents (e.g., N4, ) exhibit enhanced enzyme inhibition, possibly due to electron-withdrawing effects stabilizing ligand-target interactions . Aliphatic Chains: Analogues like N-(2-aminoethyl) derivatives () may favor solubility but lack the steric bulk needed for high-affinity binding .
Enzyme Inhibition
- N4 (): Demonstrated superior P. aeruginosa lipase inhibition compared to Bromhexine, with IC₅₀ values validated in vitro. This highlights the role of halogenated aryl groups in targeting bacterial enzymes .
Epigenetic Targets
- R1-2 Substituent () : The N,1-dimethylpiperidin-4-amine moiety enhanced dual inhibition of G9a and DNMT1, suggesting that methylation at both positions optimizes epigenetic activity .
Biological Activity
N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and molecular weight of approximately 196.31 g/mol. Its structure includes a piperidine ring and an azetidine moiety, which are crucial for its biological interactions.
The biological activity of this compound primarily revolves around its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the central nervous system (CNS), potentially influencing dopamine and serotonin pathways.
Pharmacological Effects
-
Neuropharmacological Activity :
- The compound has shown promise in modulating neurotransmitter release, which can have implications for treating disorders such as depression and anxiety.
- In vitro studies indicate that it may inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin and dopamine, thus enhancing their levels in the brain .
- Antitumor Activity :
- Antimicrobial Properties :
Study 1: Neuropharmacological Evaluation
In a study assessing the neuropharmacological effects of this compound, researchers utilized rodent models to evaluate behavioral changes following administration. The results indicated significant reductions in anxiety-like behaviors in the elevated plus maze test, supporting its potential as an anxiolytic agent.
Study 2: Antitumor Activity
Another study focused on the compound's derivatives demonstrated that certain modifications led to enhanced cytotoxicity against human breast cancer cells (MCF-7). The derivatives were tested in vitro, revealing IC50 values ranging from 10 to 30 µM, indicating a dose-dependent response .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Neuropharmacological | Anxiolytic effects in rodent models | |
| Antitumor | Cytotoxicity against MCF-7 cells | |
| Antimicrobial | Activity against gram-positive bacteria |
Table 2: Inhibitory Concentrations (IC50) of Derivatives
| Compound | IC50 (µM) | Target |
|---|---|---|
| N-(Azetidin derivative) | 10 | MCF-7 cancer cells |
| N-(Dimethylpiperidine) | 15 | MAO-A |
| N-(Alkyl substituted) | 20 | Gram-positive bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
